molecular formula C14H11BrN2O4S B12534102 (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine CAS No. 832118-00-0

(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Cat. No.: B12534102
CAS No.: 832118-00-0
M. Wt: 383.22 g/mol
InChI Key: YMAXBKPNVZJBEF-IURRXHLWSA-N
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Description

(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a chiral N-activated aziridine featuring a 3-bromophenyl substituent at the C2 position and a 4-nitrobenzenesulfonyl (nosyl) group at the N1 position. The stereochemical configuration (2S) and the presence of electron-withdrawing substituents (bromo and nitro groups) render this compound highly electrophilic, making it a valuable precursor in organic synthesis, particularly for constructing β-lactams, amino acids, and bioactive alkaloids .

Properties

CAS No.

832118-00-0

Molecular Formula

C14H11BrN2O4S

Molecular Weight

383.22 g/mol

IUPAC Name

(2S)-2-(3-bromophenyl)-1-(4-nitrophenyl)sulfonylaziridine

InChI

InChI=1S/C14H11BrN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1

InChI Key

YMAXBKPNVZJBEF-IURRXHLWSA-N

Isomeric SMILES

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the reaction of a suitable precursor with a sulfonyl azide under specific conditions. One common method is the cyclization of a β-amino alcohol with a sulfonyl azide in the presence of a base. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Base: Triethylamine or sodium hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Azides or other substituted derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can be used as a building block for more complex molecules. Its strained ring structure makes it a useful intermediate in the synthesis of various heterocycles.

Biology

The compound may be explored for its potential biological activity. Aziridines are known for their ability to alkylate DNA, which can be useful in the development of anticancer agents.

Medicine

In medicinal chemistry, derivatives of aziridines are investigated for their potential as therapeutic agents. The presence of the nitro and sulfonyl groups in this compound may enhance its pharmacological properties.

Industry

In the materials science industry, aziridines are used in the production of polymers and coatings. The unique reactivity of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can be harnessed to create specialized materials with desired properties.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as DNA and proteins. The nitro and sulfonyl groups may also play a role in its biological activity by influencing its electronic properties and reactivity.

Comparison with Similar Compounds

Key Structural Features :

  • Aziridine Ring : A three-membered strained ring with two electrophilic carbons.
  • 3-Bromophenyl Group : Introduces steric bulk and electron-withdrawing effects, influencing reactivity and regioselectivity.
  • 4-Nitrobenzenesulfonyl (Nosyl) Group: Enhances electrophilicity of the aziridine ring and stabilizes intermediates during ring-opening reactions .

Comparison with Similar Aziridine Derivatives

Substituent Effects on Reactivity and Electronic Properties

The reactivity of aziridines is heavily influenced by substituents on the sulfonyl group and the aryl ring. Below is a comparative analysis:

Compound Name Sulfonyl Group Aryl Group Key Electronic Effects Synthetic Yield
Target Compound 4-Nitrobenzene 3-Bromophenyl Strong EWG (nitro), moderate EWG (Br) 53–60%
(2S)-1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine 4-Methylbenzene Phenyl EDG (methyl), neutral (Ph) Not reported
1-(tert-Butylsulfonyl)aziridine tert-Butyl None Steric hindrance dominates 65–71%

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound significantly lowers the LUMO energy, facilitating nucleophilic attacks on the aziridine ring compared to methyl (EDG) or tert-butyl groups .
  • Bromophenyl vs. Phenyl : The 3-bromophenyl group increases ring strain and electrophilicity compared to phenyl, enhancing reactivity in cross-coupling and cycloaddition reactions .

Spectroscopic and Structural Comparisons

FTIR and NMR Data :

  • Target Compound :
    • FTIR: Peaks at 1678 cm⁻¹ (carbonyl) and 1290–1196 cm⁻¹ (sulfonamide) .
    • ¹H NMR: Doublets of doublets at δ 3.81 and 4.08 ppm (aziridine protons), confirming diastereomerism due to stereogenicity at C2 .
  • Analog with Methylsulfonyl Group :
    • ¹H NMR: Simpler splitting patterns due to reduced steric and electronic complexity .

UV-vis Spectroscopy :

  • The target compound absorbs at 203 nm (π→π) and 390 nm (n→π), red-shifted compared to non-brominated analogs due to extended conjugation from the bromophenyl group .

Computational Insights (DFT Studies)

DFT calculations on aziridine derivatives reveal:

  • The nitro group in the target compound reduces the HOMO-LUMO gap by 0.5–1.0 eV compared to methylsulfonyl analogs, increasing susceptibility to nucleophilic attack .
  • Vertical excitation energies for π→π* transitions correlate with substituent strength: nitro > bromo > methyl .

Biological Activity

(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound characterized by its aziridine structure, which features a three-membered cyclic amine. The compound's unique structure includes a bromophenyl group and a nitrobenzene sulfonyl moiety, suggesting potential pharmacological properties worthy of investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.

Structural Characteristics

The molecular formula of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is C14H11BrN2O4SC_{14}H_{11}BrN_{2}O_{4}S. The presence of the aziridine ring contributes to its electrophilic nature, making it reactive towards nucleophiles. This reactivity is crucial for its interaction with various biological molecules, potentially leading to significant pharmacological effects.

The biological activity of aziridines is often linked to their ability to form covalent bonds with nucleophilic sites in biological macromolecules. The aziridine ring can undergo ring-opening reactions, leading to the formation of more reactive species that can interact with proteins, nucleic acids, and other cellular components. This mechanism may explain the observed biological activities of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine.

Biological Activity and Applications

Research into the biological activity of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine indicates several potential therapeutic applications:

  • Anticancer Activity : The compound may exhibit antitumor properties due to its ability to interact with cellular targets involved in cancer progression. Studies on related compounds have shown that bromophenyl derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Preliminary studies suggest that compounds with similar structures have shown antiviral activity against strains such as H5N1 influenza virus. The mechanism may involve interference with viral replication or entry into host cells.
  • Antibacterial Effects : Aziridines are known for their antibacterial activities. The specific interactions of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine with bacterial cell components could be investigated further to establish its efficacy against resistant strains.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine:

StudyFindings
Antiviral Activity Study Compounds derived from bromophenyl structures exhibited significant antiviral activity against H5N1 virus, with EC50 values indicating potent inhibition .
Anticancer Research Related aziridines were found to induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents.
Antibacterial Screening Aziridines demonstrated antibacterial effects against Gram-positive bacteria, highlighting their potential in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine. Modifications to the aziridine ring or substituents on the aromatic groups can significantly influence its reactivity and interaction profiles. For instance:

  • Bromine Substitution : The presence of bromine at the 3-position enhances electrophilicity, which may improve interactions with nucleophiles in biological systems.
  • Nitro Group Influence : The nitro group on the benzene ring could enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes.

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